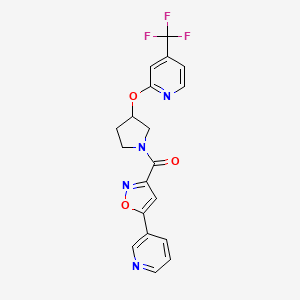

(5-(Pyridin-3-yl)isoxazol-3-yl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone

Description

Properties

IUPAC Name |

(5-pyridin-3-yl-1,2-oxazol-3-yl)-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15F3N4O3/c20-19(21,22)13-3-6-24-17(8-13)28-14-4-7-26(11-14)18(27)15-9-16(29-25-15)12-2-1-5-23-10-12/h1-3,5-6,8-10,14H,4,7,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGNDYGWLOZIWOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=CC(=C2)C(F)(F)F)C(=O)C3=NOC(=C3)C4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15F3N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

The compound (5-(Pyridin-3-yl)isoxazol-3-yl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone is a novel chemical entity that has garnered attention for its potential biological activities. This article synthesizes available research findings, including biological evaluations and mechanisms of action, to provide a comprehensive overview of the compound's pharmacological profile.

Research indicates that compounds similar to the one often exhibit diverse biological activities, including anti-inflammatory, analgesic, and anticancer effects. The presence of the isoxazole and pyridine moieties suggests potential interactions with various biological targets, including enzymes and receptors involved in inflammatory pathways and cancer progression.

Anticancer Activity

A study on related pyridine derivatives demonstrated significant anticancer properties. These compounds were shown to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. Specifically, the introduction of trifluoromethyl groups has been associated with enhanced potency against tumor cells due to increased lipophilicity and metabolic stability .

Anti-inflammatory Properties

The compound's structural features suggest it may modulate inflammatory responses. Research has shown that similar isoxazole derivatives can inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, which are critical in the inflammatory cascade . This inhibition leads to reduced inflammation in models of acute and chronic inflammatory diseases.

Case Studies

- Anticancer Evaluation : A series of studies evaluated the cytotoxic effects of pyridine-based compounds on breast cancer cell lines. The results indicated that compounds with structural similarities to our target compound exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity .

- Neuroprotective Effects : Investigations into neuroprotective properties revealed that certain derivatives could protect neuronal cells from excitotoxicity by activating survival pathways involving AKT signaling. This suggests potential applications in neurodegenerative diseases .

Table 1: Biological Activities of Related Compounds

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to (5-(Pyridin-3-yl)isoxazol-3-yl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone exhibit significant anticancer properties. For instance, derivatives of isoxazole have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The trifluoromethyl group enhances the lipophilicity and biological activity of such compounds, making them promising candidates for further development .

Anti-inflammatory Effects

Compounds containing isoxazole and pyridine moieties have shown potential as anti-inflammatory agents. For example, studies have demonstrated that certain derivatives can inhibit cyclooxygenase enzymes, which play a crucial role in inflammatory processes. This inhibition can lead to reduced inflammation and pain relief, suggesting applications in treating conditions like arthritis and other inflammatory diseases .

Neuroprotective Properties

Recent investigations into related compounds have highlighted their neuroprotective effects, particularly in models of neurodegenerative diseases. The ability of these compounds to cross the blood-brain barrier may allow them to exert beneficial effects on neuronal health and function, making them candidates for treating disorders such as Alzheimer's disease and Parkinson's disease .

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry explored a series of isoxazole derivatives similar to (5-(Pyridin-3-yl)isoxazol-3-yl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone . The results indicated that certain modifications led to enhanced cytotoxicity against breast cancer cells, with IC50 values significantly lower than those of existing chemotherapeutics .

Case Study 2: Anti-inflammatory Mechanism

In another study focusing on anti-inflammatory properties, researchers synthesized several compounds based on the isoxazole scaffold. These compounds were tested for their ability to inhibit COX-II activity in vitro. Results showed that some derivatives exhibited potent inhibitory effects comparable to established anti-inflammatory drugs like Celecoxib .

Case Study 3: Neuroprotection

A recent investigation assessed the neuroprotective capabilities of related isoxazole compounds in a mouse model of Alzheimer's disease. The study found that administration of these compounds resulted in reduced neuroinflammation and improved cognitive function, suggesting potential therapeutic applications for neurodegenerative disorders .

Comparison with Similar Compounds

Structural Analogues

(R)-5-(3-((4-(3,5-Dimethylisoxazol-4-yl)pyridin-2-yl)oxy)pyrrolidin-1-yl)-4-(trifluoromethyl)pyridazin-3(2H)-one ()

- Core Structure: Pyridazinone, isoxazole, pyridine, and pyrrolidine.

- Key Substituents: Trifluoromethyl (pyridazinone), 3,5-dimethylisoxazole (pyridine-linked).

- Synthesis : Acidic deprotection (trifluoroacetic acid in dichloromethane) to remove tetrahydropyranyl groups, highlighting stability of the trifluoromethyl-pyridyl ether under harsh conditions .

- Bioactivity Inference: Pyridazinones are known kinase inhibitors; the trifluoromethyl group may enhance target binding.

4-Propionyl-3-(4-substitutedphenylamino)-2-(5-nitropyridin-2-yl)isoxazol-5(2H)-ones ()

- Core Structure : Isoxazol-5(2H)-one with nitro-substituted pyridine.

- Key Substituents: Nitro group (electron-withdrawing), substituted phenylamino (electron-donating).

- Synthesis : Rearrangement of isoxazolones to imidazo[1,2-a]pyridines using triethylamine, showcasing reactivity of nitro-pyridyl isoxazoles under basic conditions .

- Spectroscopic Data: FT-IR peaks at 1662 cm⁻¹ (C=O) and 1555 cm⁻¹ (NO₂); MS m/z 324.1 (M⁺) .

5-[(Pyrimidin-2-ylthio)methyl]-1,3,4-oxadiazole-2(3H)-thione ()

- Core Structure : Oxadiazole-thione with pyrimidinylthio methyl.

- Key Substituents : Sulfur atoms (enhancing π-π stacking and metal binding).

- Synthesis : Reflux with KOH and CS₂, indicating compatibility of pyrimidine-thioethers with high-temperature reactions .

Comparative Analysis Table

Bioactivity Implications

- Ferroptosis Induction : Compounds with pyridine/heterocyclic cores (e.g., ’s natural products) show selective ferroptosis in cancer cells. The target’s trifluoromethyl-pyridyl ether may similarly disrupt redox homeostasis .

- Antimicrobial Potential: ’s oxadiazole-thiones and ’s nitro-isoxazoles highlight the role of nitrogen/sulfur heterocycles in antimicrobial design, suggesting avenues for testing the target compound .

Q & A

How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?

Methodological Answer:

Synthesis optimization requires careful control of reaction conditions and analytical monitoring.

- Catalyst Selection: Use palladium-based catalysts or Lewis acids (e.g., BF₃) to enhance coupling efficiency, particularly for the pyrrolidine-pyridine ether linkage .

- Temperature Control: Reflux conditions (e.g., ethanol at 80°C) are critical for intermediates like the pyridinyl-pyrrolidinyl methanone core .

- Purification Steps: Employ gradient elution in HPLC to isolate intermediates, ensuring >95% purity .

- Yield Tracking: Monitor reaction progress via TLC or NMR to identify bottlenecks (e.g., incomplete trifluoromethyl group incorporation) .

What advanced techniques are recommended for structural characterization and resolving stereochemical ambiguities?

Methodological Answer:

Combine spectroscopic and computational methods:

- NMR Analysis: Use ¹H/¹³C NMR and 2D techniques (COSY, NOESY) to assign the pyrrolidine ring conformation and isoxazole-pyridine connectivity .

- X-ray Crystallography: Resolve stereochemistry at the pyrrolidinyl oxygen and trifluoromethylpyridine orientation .

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula accuracy, especially for the trifluoromethyl group (exact mass: 449.12 g/mol) .

- PubChem Data Cross-Validation: Compare experimental IR/UV spectra with computed PubChem profiles to validate functional groups .

How should experimental designs be structured to evaluate biological activity, given its hybrid heterocyclic framework?

Methodological Answer:

Focus on target-specific assays and mechanistic studies:

- Receptor Binding Assays: Screen against kinase or G-protein-coupled receptors (GPCRs) due to the pyridine-pyrrolidine motif’s affinity for ATP-binding pockets .

- Cellular Uptake Studies: Use fluorescent tagging (e.g., BODIPY derivatives) to assess permeability across cell membranes, noting the trifluoromethyl group’s lipophilicity .

- Dose-Response Analysis: Conduct IC₅₀ determinations in cancer cell lines (e.g., HeLa or MCF-7) with controls for metabolic stability .

- Metabolite Identification: Employ LC-MS/MS to track degradation products under physiological pH (e.g., hydrolysis of the methanone group) .

How can researchers resolve contradictions in reported reactivity data (e.g., unexpected by-products during coupling reactions)?

Methodological Answer:

Systematic troubleshooting is essential:

- By-Product Isolation: Use preparative TLC or column chromatography to isolate side products (e.g., dehalogenated intermediates) and characterize them via NMR .

- Kinetic Studies: Vary reaction times and temperatures to identify competing pathways (e.g., SN1 vs. SN2 mechanisms in pyrrolidinyl ether formation) .

- Computational Modeling: Apply DFT calculations to predict transition states for undesired side reactions, such as isoxazole ring-opening .

- Solvent Optimization: Replace polar aprotic solvents (DMF) with dichloromethane to suppress nucleophilic displacement at the trifluoromethylpyridine site .

What strategies mitigate stability challenges under varying pH and temperature conditions?

Methodological Answer:

Stability profiling guides experimental design:

- pH-Dependent Degradation: Conduct accelerated stability tests (40°C, 75% RH) in buffers (pH 1–10) to identify labile bonds (e.g., ester or amide hydrolysis) .

- Thermogravimetric Analysis (TGA): Determine decomposition thresholds (>200°C) to optimize storage conditions .

- Lyophilization: Use freeze-drying for long-term storage of aqueous solutions, preserving the pyrrolidinyl methanone core .

How can computational modeling predict interactions with biological targets like kinases?

Methodological Answer:

Leverage in silico tools for mechanistic insights:

- Docking Simulations: Use AutoDock Vina to model binding poses in kinase active sites (e.g., EGFR or CDK2), focusing on hydrogen bonding with the pyridinyl oxygen .

- MD Simulations: Run 100-ns trajectories to assess conformational stability of the trifluoromethyl group in hydrophobic pockets .

- QSAR Modeling: Correlate substituent effects (e.g., electron-withdrawing CF₃) with inhibitory activity using PubChem bioassay datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.